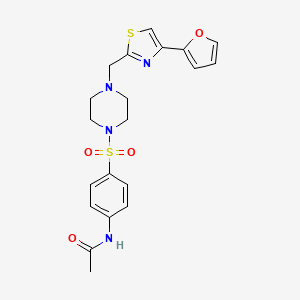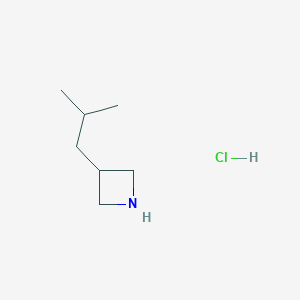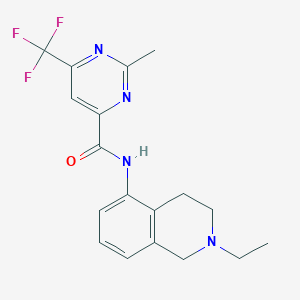![molecular formula C21H19ClF3N3OS B2701159 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1190012-86-2](/img/structure/B2701159.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is a chemical compound with the CAS No. 1206248-09-0 . It has a molecular weight of 230.33 and a molecular formula of C13H14N2S . It is used in research .
Molecular Structure Analysis
The molecular structure of “5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” consists of a benzyl group attached to a tetrahydrothiazolo[5,4-c]pyridine ring .Physical And Chemical Properties Analysis
“5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is stored in a sealed, dry environment at 2-8°C . “5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride” appears as a light orange to yellow to green powder or crystal . It has a melting point of 201°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities of Heterocyclic Compounds
Research in the field of heterocyclic chemistry has led to the synthesis of various heterocyclic compounds with significant biological activities. For instance, Patel and Patel (2015) synthesized a novel series of heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, which were characterized and evaluated for antibacterial and antifungal activities (Patel & Patel, 2015). This research highlights the interest in developing heterocyclic compounds for potential therapeutic applications, suggesting similar potential for the compound of interest in antibacterial and antifungal research.
Metal-Free Synthesis of Heterocyclic Skeletons
The exploration of metal-free synthesis methods for constructing heterocyclic skeletons is another area of interest. Zheng et al. (2014) described a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, demonstrating a novel strategy for constructing heterocyclic frameworks with potential applications in drug discovery (Zheng et al., 2014). This method's efficiency and the short reaction times it allows could be advantageous for synthesizing compounds like N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride.
Antipsychotic Potential of Heterocyclic Carboxamides
Norman et al. (1996) investigated heterocyclic analogues of 1192U90, including various heterocyclic carboxamides, for their potential antipsychotic properties by assessing their binding to dopamine and serotonin receptors and their in vivo efficacy in antagonizing apomorphine-induced responses in mice. Two derivatives showed potent activities, suggesting the therapeutic potential of heterocyclic carboxamides in antipsychotic drug development (Norman et al., 1996). Such findings underscore the potential of investigating this compound for antipsychotic effects.
Propiedades
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS.ClH/c22-21(23,24)16-8-4-7-15(11-16)19(28)26-20-25-17-9-10-27(13-18(17)29-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,25,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVEQAEGVSODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2701082.png)



![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2701089.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2701093.png)

![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2701096.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2701098.png)